2-(哌嗪-1-基)丙醇二盐酸盐

描述

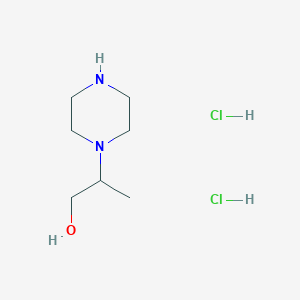

2-(Piperazin-1-yl)propan-1-ol dihydrochloride is a useful research compound. Its molecular formula is C7H18Cl2N2O and its molecular weight is 217.13. The purity is usually 95%.

BenchChem offers high-quality 2-(Piperazin-1-yl)propan-1-ol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperazin-1-yl)propan-1-ol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗真菌活性

2-(哌嗪-1-基)丙醇二盐酸盐衍生物表现出显着的抗真菌活性。例如,设计、合成并评估了一系列 1-(1H-1,2,4-三唑-1-基)-2-(2,4-二氟苯基)-3-[(4-取代苯基)-哌嗪-1-基]-丙烷-2-醇对各种人类病原真菌的功效,表现出广谱抗真菌特性 (Chai 等,2011)。

抗抑郁特性

已研究了源自 2-(哌嗪-1-基)丙醇二盐酸盐的化合物的抗抑郁特性。一项针对 3-[4-(芳基)哌嗪-1-基]-1-(苯并[b]噻吩-3-基)丙烷衍生物的研究揭示了对 5-HT1A 血清素受体和血清素转运蛋白的双重作用,表明其作为新型抗抑郁药物的潜力 (Martínez 等,2001)。

抗疟疾剂

哌嗪衍生物已被合成并评估其抑制对氯喹耐药的恶性疟原虫生长的能力。这项研究强调了羟基、丙烷链和氟对抗疟疾活性的重要性,某些化合物对恶性疟原虫表现出显着的活性 (Mendoza 等,2011)。

蛋白酪氨酸磷酸酶 1B 抑制剂

已合成苯氧基-3-哌嗪-1-基-丙烷-2-醇衍生物并评估其对蛋白酪氨酸磷酸酶 1B (PTP1B) 的抑制活性,在糖尿病治疗中显示出前景。这些化合物在模型中表现出 PTP1B 抑制和血浆葡萄糖水平正常化,表明它们作为抗糖尿病剂的潜力 (Gupta 等,2010)。

结构和结合分析

化合物 (S)-1-((1H-苯并[d][1,2,3]三唑-1-基)氧基)-3-(4-(2-甲氧基苯基)哌嗪-1-基)丙烷-2-醇(2-(哌嗪-1-基)丙醇二盐酸盐的衍生物)被研究其构象分析和与 α1A-肾上腺素受体的结合机制。这项研究为药物设计提供了有价值的见解,特别是对于选择性拮抗剂 (Xu 等,2016)。

作用机制

Target of Action

Similar compounds with a 3-(piperazin-1-yl)propan-2-ol moiety have been found to target bacterial cell membranes .

Mode of Action

This interaction can lead to irreversible damage to the cell membranes, resulting in leakage of cytoplasmic components .

Biochemical Pathways

The disruption of bacterial cell membranes can affect multiple biochemical pathways within the bacteria, leading to cell death .

Result of Action

Similar compounds have been shown to cause cell death in bacteria by damaging their cell membranes .

生化分析

Biochemical Properties

The role of 2-(Piperazin-1-yl)propan-1-ol dihydrochloride in biochemical reactions is not well-documented in the literature. Piperazine derivatives are known to interact with various enzymes and proteins. The nature of these interactions often depends on the specific structure of the compound and the biomolecules it interacts with .

Cellular Effects

The effects of 2-(Piperazin-1-yl)propan-1-ol dihydrochloride on cells and cellular processes are not well-studied. Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-(Piperazin-1-yl)propan-1-ol dihydrochloride is not well-understood. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of 2-(Piperazin-1-yl)propan-1-ol dihydrochloride in animal models .

属性

IUPAC Name |

2-piperazin-1-ylpropan-1-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.2ClH/c1-7(6-10)9-4-2-8-3-5-9;;/h7-8,10H,2-6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZADEUVHMMIGGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N1CCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222297-35-0 | |

| Record name | 2-(piperazin-1-yl)propan-1-ol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-chloro-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2372915.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2372926.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2372930.png)

![6-[2-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-1H-pyridin-2-one](/img/structure/B2372931.png)

![8-(3-chlorophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2372932.png)

![1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2372934.png)

![N-(2,4-difluorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2372936.png)